

(Rac)-Clopidogrel carboxylic acid-d4 supplier specifications

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Compound of Interest

(Rac)-Clopidogrel carboxylic acidd4

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Technical Guide: (Rac)-Clopidogrel Carboxylic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications, analytical methodologies, and metabolic context of **(Rac)-Clopidogrel carboxylic acid-d4**. This deuterated internal standard is critical for the accurate quantification of the inactive major metabolite of Clopidogrel in various biological matrices.

Core Specifications

(Rac)-Clopidogrel carboxylic acid-d4 is a stable isotope-labeled analog of Clopidogrel carboxylic acid, the primary but inactive metabolite of the antiplatelet drug Clopidogrel. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

Quantitative Data Summary

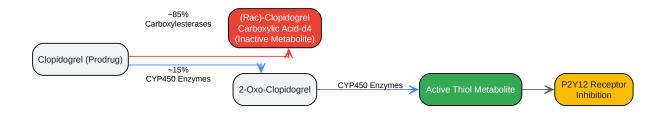
The following table summarizes the typical specifications for **(Rac)-Clopidogrel carboxylic acid-d4** available from various suppliers.



Parameter	Specification
Chemical Formula	C ₁₅ H ₁₀ D ₄ CINO ₂ S
Molecular Weight	311.82 g/mol
CAS Number	1246814-52-7
Appearance	White to off-white solid
Chemical Purity (HPLC)	>95%
Isotopic Enrichment	>95% (typically ≥98%)
Storage Conditions	-20°C for long-term storage
Shipping Conditions	Ambient temperature

Metabolic Pathway of Clopidogrel

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect. However, the majority of an oral dose of Clopidogrel (approximately 85%) is rapidly hydrolyzed by carboxylesterases to its inactive carboxylic acid metabolite. The use of a deuterated internal standard of this metabolite is crucial for pharmacokinetic and drug metabolism studies.



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Metabolic pathway of Clopidogrel.

Experimental Protocols



The following protocols are representative methodologies for the synthesis and quality control of (Rac)-Clopidogrel carboxylic acid-d4.

Synthesis of (Rac)-Clopidogrel Carboxylic Acid-d4

A common route for the synthesis of **(Rac)-Clopidogrel carboxylic acid-d4** involves the hydrolysis of the corresponding deuterated methyl ester precursor, (Rac)-Clopidogrel-d4.

Materials:

- (Rac)-Clopidogrel-d4 methyl ester
- Lithium hydroxide (or Sodium hydroxide)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (1N)
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

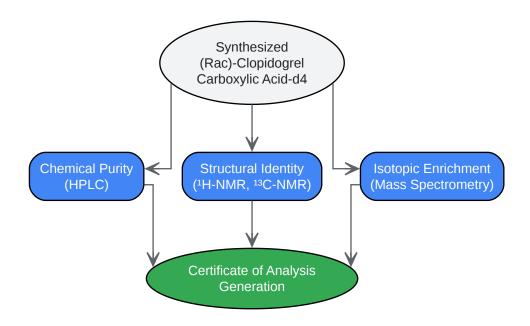
- Dissolve (Rac)-Clopidogrel-d4 methyl ester in a mixture of THF and water.
- Add an aqueous solution of lithium hydroxide to the reaction mixture.
- Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1N HCl.
- Extract the agueous layer with ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude (Rac)-Clopidogrel carboxylic acid-d4.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product with high purity.

Quality Control Workflow

The quality control of **(Rac)-Clopidogrel carboxylic acid-d4** involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment.



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Quality control workflow for (Rac)-Clopidogrel carboxylic acid-d4.

Chemical Purity Determination by HPLC

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm)



Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a
gradient or isocratic elution. A typical mobile phase could be a mixture of 30 mM K₂HPO₄,
tetrahydrofuran, and acetonitrile (e.g., 79:2:19, v/v/v) with the pH adjusted to 3.[1]

• Flow Rate: 1.0 mL/min

· Detection Wavelength: 220 nm

Injection Volume: 10 μL

· Column Temperature: Ambient

Procedure:

- Prepare a standard solution of **(Rac)-Clopidogrel carboxylic acid-d4** in a suitable solvent (e.g., methanol or acetonitrile).
- Inject the solution into the HPLC system.
- Record the chromatogram and determine the area of the main peak.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry

Instrumentation:

 High-Resolution Mass Spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

- Ionization Mode: Positive or negative electrospray ionization (ESI)
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution



- Scan Mode: Full scan mode to detect all isotopologues.
- Collision Energy: Optimized for fragmentation if MS/MS is used for structural confirmation.

Procedure:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- Acquire the full scan mass spectrum in the region of the molecular ion.
- Identify and integrate the ion signals corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species.
- Calculate the isotopic enrichment using the following formula:

Isotopic Enrichment (%) = [Sum of intensities of deuterated isotopologues / Sum of intensities of all isotopologues (d0 to d4)] \times 100

This technical guide provides a foundational understanding of **(Rac)-Clopidogrel carboxylic acid-d4** for its effective use in research and development. For specific applications, method validation according to regulatory guidelines is essential.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
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